
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione, also known as BZPMT, is a sulfur-containing compound with a molecular formula of C16H30N4S. It belongs to the class of imidazolidinethiones, which are known for their potential therapeutic applications. BZPMT has been synthesized and studied for its various biological activities, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione also increases the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases, such as cancer, diabetes, and cardiovascular disease. 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has also been shown to have antimicrobial activity, making it a potential candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has several advantages for laboratory experiments, including its stability, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experimental settings. Additionally, the mechanism of action of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione is not fully understood, which can limit its potential applications.
Future Directions
There are several potential future directions for the study of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione. One area of interest is the development of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione-based drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has shown promise in cancer therapy, and further research is needed to explore its potential applications in this field. Finally, the mechanism of action of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione is a promising compound with various potential therapeutic applications. Its synthesis has been optimized, and it has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. While there are limitations to its use in laboratory experiments, there are several potential future directions for its study, including drug development for inflammatory diseases and cancer therapy. Further research is needed to fully understand the mechanism of action of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione and its potential applications in various scientific research fields.
Synthesis Methods
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione can be synthesized through a multi-step process, starting with the reaction of 1,3-bis(chloromethyl)-2-imidazolidinethione with 1-azepanamine. The resulting intermediate is then treated with sodium sulfide to yield the final product. The synthesis of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been optimized to improve yield and purity, making it a viable option for research purposes.
Scientific Research Applications
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for drug development. Additionally, 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1,3-bis(azepan-1-ylmethyl)imidazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4S/c22-17-20(15-18-9-5-1-2-6-10-18)13-14-21(17)16-19-11-7-3-4-8-12-19/h1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJIKAWFIECME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CN2CCN(C2=S)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)

![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)


![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)

![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
